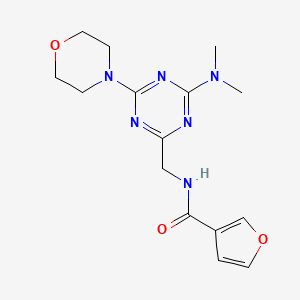
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives
準備方法
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C .
化学反応の分析
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
作用機序
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial effects .
類似化合物との比較
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide derivatives: These compounds also exhibit significant biological activities but may differ in their specific targets and potency.
Triazine-based compounds: These compounds share the triazine core structure and are known for their diverse applications in medicinal chemistry and agriculture.
生物活性
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core with a dimethylamino group and a morpholino moiety, which are known to enhance biological activity through various mechanisms. The furan-3-carboxamide group adds to its chemical diversity, suggesting potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 412.5 g/mol |
| CAS Number | 2034542-78-2 |
| Solubility | Soluble in DMSO |
| Chemical Formula | C_{14}H_{18}N_{6}O_{2} |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazine Ring : Utilizing cyanuric chloride with dimethylamine and morpholine under controlled conditions.
- Attachment of the Furan Group : A nucleophilic substitution reaction introduces the furan moiety to the triazine derivative.
- Purification : The final compound is purified using recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of triazine have been shown to inhibit tubulin polymerization, a critical process in cell division:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Nocodazole | 1.99 | A549 (lung cancer) |
| Compound X | 1.68 | A549 |
Studies have demonstrated that certain triazine derivatives can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Receptor Interaction : Its structure allows for binding to various receptors, potentially altering signaling pathways.
Case Studies
- Study on Antitumor Activity :
- Mechanistic Insights :
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORPHUGNHATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














